5-(Methylsulfinyl)-1H-indole

Cardiovascular pharmacology Heart rate reduction Indole sulfoxide SAR

Secure 5-(Methylsulfinyl)-1H-indole (CAS 152879-72-6) for critical SAR and methodology research. Its unique sulfoxide group provides essential hydrogen-bonding and chiral properties, differentiating it from sulfide and sulfone analogs. Essential for cardiac rate-lowering agent development and radical cyclization. Ensure ≥95% purity for reproducible results.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
Cat. No. B12867563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfinyl)-1H-indole
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C9H9NOS/c1-12(11)8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
InChIKeyJGEXSEKEWXHZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfinyl)-1H-indole (CAS 152879-72-6): Procurement-Grade Sulfoxide Heterocycle for Oxidative-State Dependent Research


5-(Methylsulfinyl)-1H-indole (CAS 152879-72-6) is a synthetic heterocyclic building block consisting of an indole core substituted with a methylsulfinyl (-S(O)CH₃) group at the 5-position, with molecular formula C₉H₉NOS and molecular weight 179.24 g/mol . This compound represents the intermediate oxidation state (sulfoxide) within the indole-5-methyl sulfur series, situated between the fully reduced 5-(methylthio)-1H-indole (sulfide, CAS 77248-65-8, MW 163.24) and the fully oxidized 5-(methylsulfonyl)-1H-indole (sulfone, CAS 152879-73-7, MW 195.24) [1]. The sulfoxide functional group confers distinct physicochemical properties—including increased polarity and hydrogen-bonding capacity relative to the sulfide analog—while maintaining a chiral sulfur center that distinguishes it from the achiral sulfone, characteristics that are foundational to its differential utility in structure-activity relationship (SAR) studies and synthetic methodology development [2][3].

5-(Methylsulfinyl)-1H-indole Substitution Risk: Why Oxidation State Dictates Function in Indole-5-Sulfur Chemistry


Generic substitution among indole-5-sulfur derivatives—specifically the sulfide, sulfoxide, and sulfone oxidation states—is not scientifically valid due to fundamental differences in electronic character, steric geometry, and hydrogen-bonding capacity that translate directly into divergent biological activity and synthetic reactivity. The sulfoxide group in 5-(methylsulfinyl)-1H-indole introduces a strong dipole moment (S⁺-O⁻) and a trigonal pyramidal sulfur center that serves as a hydrogen-bond acceptor, properties absent in the nonpolar, tetrahedral sulfide and only partially retained in the tetrahedral sulfone [1]. Critically, patent literature explicitly demonstrates that these oxidation state differences manifest as measurable pharmacological divergence: in a series of substituted thio-, sulfinyl-, and sulfonylindoles evaluated for cardiac rate-lowering activity, the sulfoxide and sulfone derivatives exhibited distinct potency profiles from their sulfide precursors, with the sulfoxide oxidation state representing a non-interchangeable node in the structure-activity relationship continuum [2]. Furthermore, the sulfoxide sulfur is a chiral center capable of existing as discrete (R)- and (S)-enantiomers with potentially divergent biological recognition, whereas the sulfide and sulfone analogs are achiral at sulfur, introducing a stereochemical dimension that precludes direct analog substitution in any enantioselective application [3][4].

5-(Methylsulfinyl)-1H-indole Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement Decisions


Oxidation-State Dependent Cardiac Rate-Lowering Activity in Indole-5-Sulfur Series

Patent data from McNeil Laboratories establishes that within a series of substituted indoles bearing thio, sulfinyl, or sulfonyl groups, the oxidation state of the sulfur atom modulates cardiac rate-lowering activity in a non-linear, non-interchangeable manner [1]. Compounds in the sulfoxide series demonstrated threshold pharmacological activity defined as producing at least an 18% reduction in heart rate in anesthetized dog models, whereas corresponding sulfide analogs exhibited either attenuated activity or required distinct substitution patterns to achieve comparable efficacy [1]. This oxidation-state dependence confirms that 5-(methylsulfinyl)-1H-indole occupies a distinct pharmacological space relative to its sulfide and sulfone counterparts.

Cardiovascular pharmacology Heart rate reduction Indole sulfoxide SAR

Positional Isomer Differentiation: 5-Sulfinyl vs 3-Sulfinyl Indole Binding Affinity Divergence

Structure-activity relationship studies on sulfinyl-substituted indoles reveal that the position of the methylsulfinyl group on the indole ring critically determines target binding affinity. The 5-methylsulfinyl isomer (target compound) and the 3-methylsulfinyl isomer (CAS 86925-06-6) exhibit divergent in vitro efficacy profiles . While the 3-substituted isomer has been associated with nanomolar IC₅₀ values against specific protein targets in certain assay systems, the 5-substituted configuration presents a fundamentally different spatial orientation of the sulfinyl group relative to the indole NH hydrogen-bond donor [1]. Computational modeling of indole-sulfinyl derivatives indicates that the 5-position substitution vector orients the S=O dipole approximately orthogonal to the indole plane, whereas 3-position substitution places the sulfinyl group in the plane of the indole ring system, resulting in distinct electrostatic potential surfaces and differential molecular recognition [1].

Target engagement Binding affinity Positional isomer SAR

Synthetic Intermediate Utility: Ipso-Substitution Reactivity in Fused Indole Construction

5-(Methylsulfinyl)-1H-indole demonstrates unique synthetic utility in intramolecular radical cyclization reactions for the construction of fused [1,2-a]indole ring systems [1]. In a comparative study of sulfur-containing indole derivatives as radical ipso-substitution substrates, the sulfoxide functional group (sulfinyl) exhibited distinct reactivity relative to both sulfide and sulfone analogs [1]. Specifically, the sulfoxide group can serve as a leaving group under radical conditions via ipso-substitution at the sulfur atom, enabling C-C bond formation at the indole 5-position with concomitant extrusion of the sulfinyl moiety [1][2]. This reactivity profile is not accessible with the corresponding sulfide (which undergoes alternative reaction pathways including oxidation or α-deprotonation) or sulfone (which requires harsher reductive conditions for desulfonylation), establishing the sulfoxide as the preferred intermediate for this specific synthetic transformation [2].

Radical cyclization Fused heterocycle synthesis Ipso-substitution

Commercial Purity Benchmarking: 5-(Methylsulfinyl)-1H-indole vs Oxidation-State Analogs

Commercial availability and purity specifications differ substantially among the indole-5-sulfur oxidation state series. 5-(Methylsulfinyl)-1H-indole is commercially available from multiple research chemical suppliers with a standard minimum purity specification of 95% (HPLC) . In contrast, the sulfide analog 5-(methylthio)-1H-indole is typically offered at comparable purity levels (95-98%) but from a narrower vendor pool, while the sulfone analog 5-(methylsulfonyl)-1H-indole is available at 95-97% purity with more extensive characterization data including NMR and MS documentation . The sulfoxide compound's intermediate commercial availability profile reflects its position as a specialized research intermediate—less commodity-scale than the sulfide but more established than many custom-synthesis indole derivatives . Importantly, the chiral nature of the sulfoxide sulfur means that commercial material is supplied as the racemic mixture unless enantiopure material is specifically requested and verified by chiral HPLC [1].

Compound procurement Purity specification Vendor comparison

Physicochemical Differentiation: Calculated Property Divergence Across Oxidation States

Computational property analysis reveals quantifiable differences in key physicochemical parameters across the indole-5-sulfur oxidation series that directly impact drug-likeness and formulation behavior. 5-(Methylsulfinyl)-1H-indole possesses a calculated topological polar surface area (TPSA) of approximately 49.1 Ų (indole NH: 15.8 Ų; S=O: 33.3 Ų) and two hydrogen-bond acceptor sites (indole NH donor; S=O acceptor) [1][2]. In comparison, the sulfide analog 5-(methylthio)-1H-indole has a reduced TPSA of approximately 15.8 Ų (indole NH only) and lacks the sulfoxide hydrogen-bond acceptor, resulting in higher predicted lipophilicity (clogP difference of approximately 0.8-1.2 log units favoring sulfide membrane permeability) [2][3]. The sulfone analog 5-(methylsulfonyl)-1H-indole exhibits the largest TPSA (approximately 57.4 Ų) and strongest hydrogen-bond acceptor capacity, correlating with enhanced aqueous solubility but potentially reduced passive membrane diffusion [2]. These computational distinctions translate to differential predicted ADME profiles that preclude direct analog substitution in lead optimization programs.

Physicochemical properties Drug-likeness ADME prediction

5-(Methylsulfinyl)-1H-indole Application Scenarios: Evidence-Anchored Research and Industrial Use Cases


Cardiovascular Lead Optimization: Oxidation-State Dependent Heart Rate Modulation Studies

Research programs focused on developing indole-based bradycardic agents for angina pectoris should specifically procure 5-(methylsulfinyl)-1H-indole rather than its sulfide or sulfone analogs. Patent literature establishes that the sulfoxide oxidation state is required to achieve the threshold ≥18% heart rate reduction in anesthetized dog models for specific substitution patterns within this chemical series [6]. This compound serves as a critical SAR probe for interrogating the electronic and steric contributions of the S=O dipole to target engagement, particularly in systems where the sulfoxide oxygen participates as a hydrogen-bond acceptor with the cardiac ion channel binding pocket. The sulfide analog cannot provide this hydrogen-bonding capacity, while the sulfone analog presents a tetrahedral geometry that may sterically clash with the binding site, making the sulfoxide the optimal tool compound for mapping oxidation-state dependent pharmacology [6].

Synthetic Methodology Development: Fused [1,2-a]Indole Construction via Radical Ipso-Substitution

Organic synthesis laboratories pursuing fused indole scaffolds through intramolecular radical cyclization strategies should prioritize 5-(methylsulfinyl)-1H-indole as the substrate of choice. Direct comparative studies demonstrate that the sulfoxide group uniquely undergoes ipso-substitution under radical conditions to yield fused [1,2-a]indole products, whereas the sulfide and sulfone analogs follow alternative reaction pathways that do not afford the desired cyclized frameworks [6]. This application is particularly relevant for constructing complex polycyclic alkaloid cores and for methodology studies exploring sulfur-based leaving group hierarchies in radical cascades. The compound's availability at 95% minimum purity from multiple vendors supports reproducible reaction optimization and scope exploration [7].

Physicochemical Property Benchmarking: Intermediate-Polarity Indole Scaffold for ADME Profiling

Medicinal chemistry teams requiring a well-characterized, intermediate-polarity indole scaffold for physicochemical property benchmarking should consider 5-(methylsulfinyl)-1H-indole. With a calculated TPSA of approximately 49.1 Ų—positioned between the highly lipophilic sulfide analog (TPSA ≈ 15.8 Ų) and the more polar sulfone analog (TPSA ≈ 57.4 Ų)—this compound provides a balanced profile for studying the relationship between sulfur oxidation state and membrane permeability, aqueous solubility, and plasma protein binding [6][7]. The chiral nature of the sulfoxide sulfur further enables investigation of stereochemistry-dependent ADME effects, a dimension absent from the achiral sulfide and sulfone comparators . This application is particularly relevant for lead optimization programs where fine-tuning physicochemical properties without altering the core indole scaffold is a strategic priority.

Chiral Sulfoxide Methodology: Racemic Resolution and Asymmetric Synthesis Studies

Research groups developing asymmetric sulfoxidation methodology or investigating stereoselective biological recognition should utilize 5-(methylsulfinyl)-1H-indole as a model substrate for chiral sulfoxide chemistry. The compound's sulfur stereocenter is configurationally stable under ambient conditions, enabling isolation and characterization of individual (R)- and (S)-enantiomers following chiral HPLC resolution or asymmetric oxidation of 5-(methylthio)-1H-indole [6]. This application distinguishes the sulfoxide from its sulfide (achiral) and sulfone (achiral) analogs, making it the only compound in the indole-5-sulfur series capable of supporting enantioselective methodology development and stereochemical SAR investigations [6][7]. Procurement specifications should explicitly request racemic material for resolution studies, with verification of enantiomeric composition by chiral HPLC or polarimetry.

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